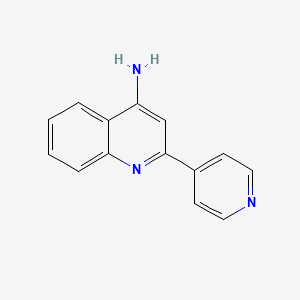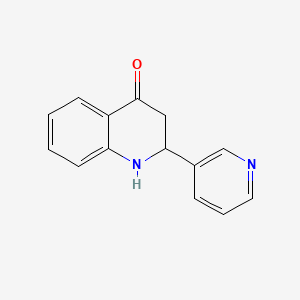
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid typically involves the following steps :
Synthesis of 2-butyl-4-methyl-1-oxo-5-pyrimidineacetic acid: This is achieved through a series of chemical reactions involving the appropriate starting materials.
Reaction with methyl ketone and choline chloride: Under suitable reaction conditions, these reagents react to produce this compound.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using advanced techniques and equipment.
Análisis De Reacciones Químicas
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid undergoes various chemical reactions, including :
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid can be compared with other similar compounds, such as :
2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl-N,N-dimethylacetamide: Known for its use as an impurity in the synthesis of certain drugs.
2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-5-pyrimidineacetamide: Another related compound with similar structural features.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-(2-butyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C11H16N2O3/c1-3-4-5-9-12-7(2)8(6-10(14)15)11(16)13-9/h3-6H2,1-2H3,(H,14,15)(H,12,13,16) |
Clave InChI |
RSZXNWVCAXONHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=C(C(=O)N1)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]](/img/structure/B11886575.png)



